(S)-2-(((Benzyloxy)carbonyl)amino)-6-(isopropylamino)hexanoic acid
CAS No.: 218938-55-7
Cat. No.: VC21551822
Molecular Formula: C17H26N2O4
Molecular Weight: 322.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 218938-55-7 |
|---|---|
| Molecular Formula | C17H26N2O4 |
| Molecular Weight | 322.4 g/mol |
| IUPAC Name | (2S)-2-(phenylmethoxycarbonylamino)-6-(propan-2-ylamino)hexanoic acid |
| Standard InChI | InChI=1S/C17H26N2O4/c1-13(2)18-11-7-6-10-15(16(20)21)19-17(22)23-12-14-8-4-3-5-9-14/h3-5,8-9,13,15,18H,6-7,10-12H2,1-2H3,(H,19,22)(H,20,21)/t15-/m0/s1 |
| Standard InChI Key | LEEYEPQZFFVRRW-HNNXBMFYSA-N |
| Isomeric SMILES | CC(C)[NH2+]CCCC[C@@H](C(=O)[O-])NC(=O)OCC1=CC=CC=C1 |
| SMILES | CC(C)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
| Canonical SMILES | CC(C)[NH2+]CCCCC(C(=O)[O-])NC(=O)OCC1=CC=CC=C1 |
Introduction
(S)-2-(((Benzyloxy)carbonyl)amino)-6-(isopropylamino)hexanoic acid is a chiral amino acid derivative characterized by a hexanoic acid backbone modified with protective and functional groups. Its molecular formula is , with a molecular weight of 322.4 g/mol . The compound features a benzyloxycarbonyl (Cbz) group at the second amino position and an isopropylamino substituent at the sixth carbon, conferring distinct chemical and biological properties .
Research Applications
This compound serves as a specialized building block in organic and peptide chemistry:
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Peptide synthesis: The Cbz group protects the amino group during solid-phase synthesis, enabling selective deprotection .
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Biological studies: Modifications at the sixth carbon may mimic natural amino acid side chains, aiding in receptor-ligand interaction studies.
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Chemical probes: Its structural features make it suitable for designing enzyme inhibitors or metabolic pathway tracers .
Comparative Analysis
The compound’s unique isopropylamino substitution differentiates it from related derivatives:
| Compound | Key Feature | Application |
|---|---|---|
| (S)-2-Amino-6-(phosphonoamino)hexanoic acid | Phosphono group | Metabolic pathway studies |
| (S)-2-Amino-5-(isopropylamino)pentanoic acid | Shorter carbon chain | Reduced steric effects |
| N~6~-[(Benzyloxy)carbonyl]-L-lysine | No isopropyl group | Standard peptide protection |
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